
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate
Overview
Description
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate is an organic compound with the molecular formula C11H15NO3. It is known for its utility in various scientific research fields, particularly in life sciences . This compound is characterized by its pyridine ring substituted with methoxy and dimethyl groups, and an acetate ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate typically involves the esterification of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, (4-Methoxy-3,5-dimethylpyridin-2-yl)methylamine, and (4-Methoxy-3,5-dimethylpyridin-2-yl)methylthiol .
Scientific Research Applications
Chemistry
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate serves as a building block for synthesizing more complex molecules. It can participate in various chemical reactions including oxidation, reduction, and substitution. Each of these reactions can lead to the formation of derivatives that may possess unique properties or biological activities.
Biology
In biological research, this compound has been utilized to study enzyme inhibition and receptor binding . Its interactions with specific enzymes can provide insights into metabolic pathways and signal transduction mechanisms.
Medicine
The compound has garnered attention for its potential therapeutic effects. Research indicates that it may exhibit antimicrobial and antiviral properties , making it a candidate for drug development. For instance, studies have shown that certain derivatives can effectively inhibit the replication of viruses such as Hepatitis B Virus (HBV) by increasing intracellular levels of antiviral proteins.
Industry
In industrial applications, this compound is used in the development of new materials and chemical processes. Its unique chemical reactivity allows it to be integrated into various formulations and products.
The biological activity of this compound is attributed to its ability to interact with molecular targets such as enzymes and receptors. This interaction can lead to:
- Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways.
- Receptor Activation: It may activate certain receptors that play a role in cellular signaling.
Case Studies
-
Antimicrobial Activity Study:
A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics. -
Antiviral Properties Exploration:
In vitro studies have shown that the compound may inhibit HBV replication effectively. The mechanism involves enhancing intracellular antiviral protein levels, which suppresses viral activity.
Mechanism of Action
The mechanism of action of (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
- (4-Methoxy-3,5-dimethylpyridin-2-yl)methylamine
- (4-Methoxy-3,5-dimethylpyridin-2-yl)methylthiol
Uniqueness
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate is an organic compound with the molecular formula C11H15NO3. It has garnered attention in various fields of scientific research, particularly in biology and medicinal chemistry, due to its potential biological activities. This article reviews the compound's biological activity, synthesis methods, and applications based on diverse sources.
The compound is synthesized primarily through the esterification of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol with acetic anhydride or acetyl chloride, often in the presence of a base like pyridine. The unique methoxy group and ester functional group contribute to its reactivity and biological activity.
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of these targets, influencing various metabolic pathways and signal transduction cascades.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that certain derivatives were effective against a range of bacterial strains, suggesting potential applications in developing new antibiotics.
Antiviral Properties
The compound has also been explored for its antiviral properties. In vitro studies have shown that it may inhibit the replication of viruses such as Hepatitis B Virus (HBV). The mechanism involves increasing intracellular levels of antiviral proteins, which can suppress viral replication .
Antitumor Activity
Recent investigations have highlighted the antitumor potential of this compound. It has been shown to induce apoptosis in cancer cells by modulating key signaling pathways. For example, it can disrupt the cell cycle and promote necrosis in tumor cells, making it a candidate for further cancer research .
Case Studies
Study | Findings | Biological Activity |
---|---|---|
Study 1 | Demonstrated antimicrobial efficacy against E. coli and S. aureus | Antimicrobial |
Study 2 | Showed inhibition of HBV replication in HepG2 cells | Antiviral |
Study 3 | Induced apoptosis in human breast cancer cells via HSP90 inhibition | Antitumor |
Applications in Drug Development
The compound's unique structure allows it to function as a building block for synthesizing more complex molecules with enhanced biological activities. Its derivatives are being investigated for use in pharmaceuticals targeting infectious diseases and cancer treatments.
Q & A
Q. Basic: What are the standard synthetic routes for (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate, and what key intermediates are involved?
Answer:
The compound is typically synthesized via functionalization of a pyridine core. A common route involves:
Methoxy Introduction : Methoxylation at the 4-position of a dimethylpyridine precursor using alkylating agents like methyl iodide under basic conditions.
Acetylation : Reaction of the 2-hydroxymethyl intermediate with acetic anhydride or acetyl chloride to introduce the acetate group.
- Critical intermediates include (4-methoxy-3,5-dimethylpyridin-2-yl)methanol, formed by reducing the acetate group with LiAlH₄ or NaBH₄ .
Purification : Column chromatography or recrystallization to isolate the product.
- Key Data : Yield optimization (typically 60-80%) depends on reaction time and stoichiometric ratios of acetylating agents .
Q. Basic: How can researchers characterize the purity and structural integrity of this compound?
Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
- Spectroscopy :
- ¹H NMR (CDCl₃): Peaks at δ 2.1 (acetate CH₃), 3.8 (methoxy OCH₃), and 5.2 (CH₂OAc) confirm substitution patterns.
- FT-IR : Bands at 1740 cm⁻¹ (C=O stretch, acetate) and 1250 cm⁻¹ (C-O stretch, methoxy) .
- Mass Spectrometry : ESI-MS m/z 209.1 [M+H]⁺ for molecular formula C₁₁H₁₅NO₃ .
Q. Advanced: What strategies resolve contradictions in reactivity data for the acetate group under varying pH?
Answer:
Contradictory hydrolysis rates (e.g., faster degradation in acidic vs. basic conditions) require:
Controlled Kinetic Studies :
- Monitor acetate cleavage via HPLC at pH 2–12 (buffered solutions, 37°C).
- Mechanistic Insight : Acidic conditions protonate the ester carbonyl, accelerating nucleophilic attack, while basic conditions favor hydroxide-mediated hydrolysis .
Computational Modeling : DFT calculations to compare transition-state energies under different pH, identifying dominant pathways .
Q. Advanced: How can computational methods predict enzyme interactions for this compound?
Answer:
Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450).
- Parameters : Grid box centered on the heme iron, Lamarckian GA for conformational sampling.
- Key Interactions : Methoxy and acetate groups form hydrogen bonds with active-site residues (e.g., Thr309 in CYP3A4) .
MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å acceptable) .
Q. Basic: What are common byproducts during synthesis, and how are they identified?
Answer:
- Byproducts :
- Incomplete Acetylation : (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol (detected via TLC, Rf = 0.3 in ethyl acetate/hexane).
- Oxidative Byproducts : 4-Hydroxypyridin-2-yl derivatives from methoxy group oxidation (HPLC retention time shift) .
- Mitigation : Use anhydrous conditions to prevent hydrolysis and inert atmosphere (N₂/Ar) to limit oxidation .
Q. Advanced: What methodologies assess metabolic stability in vitro?
Answer:
Hepatocyte Incubations :
- Incubate compound (10 µM) with human liver microsomes (37°C, NADPH-regenerating system).
- Sampling : Aliquots at 0, 15, 30, 60 min for LC-MS analysis.
- Data Interpretation : Half-life (t₁/₂) > 60 min indicates favorable metabolic stability .
CYP Inhibition Assays : Fluorescent probes (e.g., CYP3A4: BFC) to evaluate competitive inhibition (IC₅₀ < 10 µM suggests significant interaction) .
Q. Advanced: How does steric hindrance from 3,5-dimethyl groups affect regioselective reactions?
Answer:
- Case Study : Sulfonation at the 2-position is favored due to steric blocking at 3/5 positions.
- Experimental Proof : Compare reaction outcomes with/without dimethyl groups via ¹³C NMR (chemical shift differences > 2 ppm indicate steric effects) .
- Computational Validation : Calculate Mulliken charges to show higher electron density at the 2-position .
Q. Basic: What solvents and temperatures optimize its stability during storage?
Answer:
- Solvents : Store in anhydrous DMSO or acetonitrile at -20°C to prevent hydrolysis.
- Stability Data :
- Room Temperature : 85% intact after 7 days (HPLC).
- -20°C : >98% intact after 6 months .
Q. Advanced: How to design a SAR study focusing on methoxy and acetate modifications?
Answer:
Structural Variants : Synthesize analogs with:
- Methoxy → ethoxy, hydroxy.
- Acetate → propionate, benzoyl.
Biological Assays :
- Measure IC₅₀ in enzyme inhibition assays (e.g., acetylcholinesterase).
- Key Finding : Hydroxy substitution reduces activity (IC₅₀ > 100 µM vs. 25 µM for parent compound) .
Q. Advanced: What analytical challenges arise in quantifying trace impurities?
Answer:
- Challenges : Co-elution of structurally similar impurities (e.g., demethylated analogs).
- Solutions :
- UHPLC-MS/MS : Use a BEH C18 column (1.7 µm particles) for baseline separation.
- Detection Limits : Achieve LOQ = 0.1% via MRM transitions (e.g., m/z 209 → 167 for the parent ion) .
Properties
IUPAC Name |
(4-methoxy-3,5-dimethylpyridin-2-yl)methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7-5-12-10(6-15-9(3)13)8(2)11(7)14-4/h5H,6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIMSBLHXKXTTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407987 | |
Record name | (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91219-90-8 | |
Record name | (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Acetoxymethyl)-4-methoxy-3,5-dimethylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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